CZ415 is a potent, highly selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It is classified as a small molecule inhibitor and plays a crucial role in scientific research as a tool to investigate the biological functions of mTOR and its involvement in various cellular processes, including cell growth, proliferation, survival, and autophagy. [, , , ]
CZ415 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cellular growth, proliferation, and survival. This compound has garnered attention for its unique ability to inhibit mTOR with unprecedented selectivity over other kinases, making it a valuable tool for studying mTOR biology and its associated pathways in various diseases, particularly cancer and inflammatory conditions. The molecular formula of CZ415 is with a molecular weight of approximately 459.56 g/mol .
CZ415 was developed as part of a research initiative aimed at identifying more effective mTOR inhibitors. It belongs to the class of small molecules specifically designed to target the mTOR signaling pathway, which is implicated in numerous physiological processes and pathological conditions, including cancer and autoimmune diseases . The compound has been classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the mTOR kinase .
The synthesis of CZ415 involves several key steps that optimize its potency and selectivity. Initial efforts combined elements from existing compounds, incorporating a sulfone moiety into a fused pyrimidine core. Specifically, the introduction of a dimethyl substituent on the five-membered ring was found to enhance potency, selectivity, and solubility compared to other related compounds .
The synthetic route includes:
This multi-step synthesis not only produces CZ415 but also allows for the exploration of analogs that may further improve its pharmacological profile.
The molecular structure of CZ415 reveals several important features:
The polar surface area (114 Ų) indicates good potential for bioavailability, while the moderate molecular weight (460 g/mol) is favorable for drug-like properties .
CZ415 undergoes various chemical interactions primarily through its binding to mTOR. Upon administration, it inhibits both mTOR complex 1 (mTORC1) and complex 2 (mTORC2), leading to downstream effects such as:
These reactions are critical in understanding how CZ415 exerts its pharmacological effects.
The mechanism by which CZ415 operates involves competitive inhibition at the ATP-binding site of mTOR. This inhibition prevents the phosphorylation of downstream targets involved in cell growth and proliferation:
Studies have demonstrated that CZ415 effectively inhibits tumor growth in xenograft models, highlighting its potential therapeutic applications .
CZ415 has shown promising applications in scientific research:
CZ415 (CAS 1429639-50-8) is a potent ATP-competitive mTOR inhibitor with a molecular weight of 459.56 Da and the chemical formula C₂₂H₂₉N₅O₄S [4]. The compound features a morpholine-substituted pyrimidine core critical for hinge-region binding in the mTOR kinase domain, combined with a unique cyclic sulfone moiety that enhances selectivity [1]. This structural configuration enables sub-nanomolar inhibition of mTOR, with a pIC₅₀ of 8.07 (IC₅₀ ≈ 8.5 nM) against mTOR kinase activity [4]. Pharmacokinetic studies in rats reveal favorable properties: 44% oral bioavailability, rapid absorption (Tₘₐₓ = 0.5 h), and moderate plasma protein binding (69-89% across species) [1]. The compound exhibits exceptional kinase selectivity—chemoproteomic profiling against 285 human kinases demonstrated >1,000-fold selectivity for mTOR over related kinases, including PI3K isoforms and DNA-PK [1]. Table 1 summarizes key biochemical properties.
Table 1: Biochemical and Pharmacokinetic Properties of CZ415
Property | Value |
---|---|
Molecular Weight | 459.56 Da |
mTOR pIC₅₀ | 8.07 (IC₅₀ ≈ 8.5 nM) |
Selectivity Margin | >1,000-fold vs. 285 tested kinases |
Solubility (PBS) | 149.5 μM (kinetic) |
Plasma Protein Binding | 69% (rat), 89% (mouse), 81% (human) |
Oral Bioavailability (rat) | 44% |
The mTOR kinase exists in two structurally distinct complexes: mTORC1 regulates protein synthesis, lipid biogenesis, and autophagy via substrates S6K and 4E-BP1, while mTORC2 controls cytoskeletal dynamics and cell survival through AKT-S473 phosphorylation [3] [5]. Physiologically, mTOR integrates growth factor, nutrient, and energy signals to coordinate anabolic processes. Oncogenically, hyperactivation of mTOR occurs in >70% of cancers due to:
Consequently, mTOR hyperactivity drives uncontrolled proliferation, angiogenesis, and immune evasion across solid and hematological malignancies [3] [6].
First-generation mTOR inhibitors (rapalogs) partially inhibit mTORC1 but spare mTORC2, enabling compensatory AKT activation via mTORC2-mediated phosphorylation at S473 [5] [6]. This limitation promotes therapeutic resistance and reduces antitumor efficacy. CZ415’s dual mTORC1/mTORC2 inhibition overcomes this by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7